molecular formula C10H7FN2O B2361707 (Z)-2-cyano-3-(4-fluorophenyl)acrylamide CAS No. 129115-54-4

(Z)-2-cyano-3-(4-fluorophenyl)acrylamide

Cat. No. B2361707
CAS RN: 129115-54-4
M. Wt: 190.177
InChI Key: WOEWWPQQUQZVHI-YVMONPNESA-N
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Description

Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs .


Synthesis Analysis

Chalcones can be synthesized via the conventional Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The structures of the synthesized chalcones can be successfully characterized and confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using single-crystal X-ray diffraction technique . In the crystal, each molecule can be linked to the next molecule by intermolecular hydrogen bonds .


Chemical Reactions Analysis

Chalcones have been proved to be attractive moieties in drug discovery . They can be synthesized via the conventional Claisen–Schmidt condensation reaction .


Physical And Chemical Properties Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones . They may have low redox potential, stability, electron transfer reactions due to their open-chain model and the feature of skeletal modification .

Scientific Research Applications

Supramolecular Assembly

  • A study on a similar compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, reveals its role in forming a three-dimensional supramolecular network. This network is stabilized by hydrogen bonds and π⋯π stacking interactions, essential in self-assembly processes and molecular conformation. Such properties are significant in materials science and nanotechnology (Matos et al., 2016).

Corrosion Inhibition

  • Acrylamide derivatives have been investigated for their effectiveness as corrosion inhibitors. Research on similar compounds demonstrated their potential in protecting copper from corrosion in acidic environments. This has implications for industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).

Piezochromism and Protonation Stimuli-Response

  • A derivative of 3-aryl-2-cyano acrylamide exhibited piezochromism and acidchromism properties. When subjected to mechanical force or protonation, this compound showed significant shifts in fluorescence emission. This reversible change in luminescence upon physical or chemical stimuli has potential applications in sensing technologies and smart materials (Gao-Feng et al., 2016).

Mechanofluorochromic Properties

  • Similar 3-aryl-2-cyano acrylamide derivatives have been synthesized and shown to exhibit distinct optical properties based on their molecular stacking mode. These findings are relevant for the development of materials with specific optical characteristics, such as organic light-emitting diodes (OLEDs) (Song et al., 2015).

Fluorescence Quenching in Proteins

  • Acrylamide is known to quench tryptophanyl fluorescence in proteins, providing insights into protein structure and conformational changes. This property is valuable in biochemistry and molecular biology for studying protein dynamics and interactions (Eftink & Ghiron, 1976).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division

Mode of Action

This interaction could potentially inhibit the activity of the target proteins, disrupting their role in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect pathways related to bacterial cell division . The compound’s interaction with its targets could disrupt these pathways, leading to downstream effects such as inhibition of cell growth or induction of cell death.

Pharmacokinetics

Similar compounds have been found to have minimal metabolism, with the unchanged drug predominantly excreted in the feces . These properties could impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Based on the potential targets and pathways affected, the compound could potentially inhibit cell growth or induce cell death

Action Environment

The action of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other compounds or substances could potentially interact with the compound, affecting its action.

Safety and Hazards

Safety data sheets for related compounds like 4-Fluorophenyl isocyanate and 4-Fluorophenyl chloroformate provide information on hazards, precautionary statements, and first-aid measures .

Future Directions

The design and synthesis of novel derivatives, the study of their complexation to metal ions and biological analysis of these compounds against a host of microbes and cancer cell lines are of much ongoing research interest . Detailed SAR analysis and prospects together provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

(Z)-2-cyano-3-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWWPQQUQZVHI-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129115-54-4
Record name 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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